molecular formula C50H71NO8 B152495 Pyrgalcer CAS No. 137593-41-0

Pyrgalcer

Cat. No. B152495
M. Wt: 814.1 g/mol
InChI Key: MJGFYEMZFWUTOG-FZEZEXDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrgalcer, also known as 4,5-dihydro-1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yl-pentan-1-one, is a novel psychoactive substance that has gained attention in recent years due to its potential applications in scientific research. Pyrgalcer belongs to the class of cathinones, which are synthetic stimulants that mimic the effects of amphetamines and cocaine. The purpose of

Mechanism Of Action

Pyrgalcer acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. It also acts as a releasing agent of these neurotransmitters, leading to their release into the synaptic cleft. The exact mechanism of action of pyrgalcer is not well understood, but it is believed to involve the interaction with transporters and receptors in the brain.

Biochemical And Physiological Effects

Pyrgalcer has been shown to increase locomotor activity and induce hyperthermia in animal studies. It also increases heart rate and blood pressure, which are common physiological effects of stimulants. Pyrgalcer has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex and striatum, which are regions of the brain involved in reward and motivation.

Advantages And Limitations For Lab Experiments

Pyrgalcer has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on neurotransmitter levels in the brain are well characterized. However, pyrgalcer has several limitations. It is a novel psychoactive substance, and its long-term effects on the brain are not well understood. Additionally, its effects on behavior and cognition may vary depending on the dose and the route of administration.

Future Directions

There are several future directions for research on pyrgalcer. One area of interest is the potential therapeutic applications of pyrgalcer in the treatment of psychiatric disorders such as depression and addiction. Another area of interest is the development of more selective and potent pyrgalcer analogs that could be used to study the specific roles of dopamine, norepinephrine, and serotonin in the brain. Finally, more research is needed to understand the long-term effects of pyrgalcer on the brain and behavior.
In conclusion, pyrgalcer is a novel psychoactive substance that has potential applications in scientific research. It acts as a reuptake inhibitor and releasing agent of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. Pyrgalcer has several advantages for lab experiments, but its long-term effects on the brain and behavior are not well understood. There are several future directions for research on pyrgalcer, including its potential therapeutic applications and the development of more selective and potent analogs.

Synthesis Methods

Pyrgalcer can be synthesized using a two-step process. The first step involves the condensation of Pyrgalcer1,3-benzodioxol-5-carboxylic acid with 1-pyrrolidinopentan-1-one to produce Pyrgalcer1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yl-pentan-1-one intermediate. The second step involves the reduction of the intermediate using sodium borohydride to produce pyrgalcer.

Scientific Research Applications

Pyrgalcer has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to increase dopamine and norepinephrine levels in the brain, which could lead to a better understanding of the mechanisms underlying addiction and other psychiatric disorders. Pyrgalcer may also be useful in studying the effects of stimulants on cognitive function and memory.

properties

CAS RN

137593-41-0

Product Name

Pyrgalcer

Molecular Formula

C50H71NO8

Molecular Weight

814.1 g/mol

IUPAC Name

(E)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldec-9-enamide

InChI

InChI=1S/C50H71NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h19-20,22-26,28-33,41-43,47-50,52-53,55-57H,2-18,21,27,34-35H2,1H3,(H,51,54)/b23-19+,26-20+/t41?,42-,43-,47+,48+,49-,50+/m1/s1

InChI Key

MJGFYEMZFWUTOG-FZEZEXDMSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC/C=C/C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O

synonyms

1-O-galactopyranosyl-N-(10-(1-pyrene-9-enedecanoyl)sphingosine)
PyrGalCe

Origin of Product

United States

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